molecular formula C13H15NO3 B12886730 Carbamic acid, (3-methyl-2-benzofuranyl)-, propyl ester CAS No. 61307-28-6

Carbamic acid, (3-methyl-2-benzofuranyl)-, propyl ester

Cat. No.: B12886730
CAS No.: 61307-28-6
M. Wt: 233.26 g/mol
InChI Key: CGRBZHCNNBETKR-UHFFFAOYSA-N
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Description

Propyl (3-methylbenzofuran-2-yl)carbamate is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of benzofuran rings makes them valuable in medicinal chemistry and drug development.

Chemical Reactions Analysis

Types of Reactions

Propyl (3-methylbenzofuran-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce a variety of functionalized benzofuran derivatives .

Scientific Research Applications

Propyl (3-methylbenzofuran-2-yl)carbamate has several scientific research applications:

Comparison with Similar Compounds

Propyl (3-methylbenzofuran-2-yl)carbamate can be compared with other benzofuran derivatives, such as:

These compounds share the benzofuran core structure but differ in their functional groups and specific biological activities. Propyl (3-methylbenzofuran-2-yl)carbamate’s unique combination of the benzofuran ring and carbamate group distinguishes it from other similar compounds, providing distinct chemical and biological properties .

Properties

CAS No.

61307-28-6

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

propyl N-(3-methyl-1-benzofuran-2-yl)carbamate

InChI

InChI=1S/C13H15NO3/c1-3-8-16-13(15)14-12-9(2)10-6-4-5-7-11(10)17-12/h4-7H,3,8H2,1-2H3,(H,14,15)

InChI Key

CGRBZHCNNBETKR-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)NC1=C(C2=CC=CC=C2O1)C

Origin of Product

United States

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